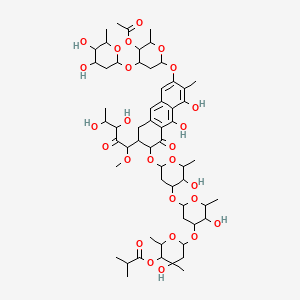
Demethylchromomycin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylchromomycin A2 is a natural product found in Kitasatospora aburaviensis with data available.
Wissenschaftliche Forschungsanwendungen
Demethylchromomycin A2 exhibits significant antitumor and antibacterial properties. Initial studies indicate that it may be less cytotoxic than its parent compound chromomycin A2 but still retains noteworthy activity against certain cancer cell lines and gram-positive bacteria.
Antitumor Activity
Research has shown that this compound has selective cytotoxic effects on cancer cells. For instance, it has been tested against several human cancer cell lines, including:
- P-388 leukemia model : Demonstrated inhibitory activity, although less potent than chromomycin A3.
- Metastatic melanoma cells : Induces autophagy, as evidenced by the increased expression of autophagic markers such as LC3-A and LC3-B. This suggests a mechanism where the compound promotes cellular degradation processes that may enhance cancer cell death .
Antibacterial Activity
This compound has shown effectiveness against gram-positive bacteria. Its mechanism involves binding to DNA and interfering with transcription processes, which is critical for bacterial growth and survival .
Case Studies
Several case studies have documented the effects of this compound in clinical and laboratory settings.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited different levels of cytotoxicity:
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| HCT-116 (Colon Cancer) | 762 | Less active compared to chromomycin A2 |
| MALME-3M (Melanoma) | 30 | Induced autophagy |
| MRC-5 (Normal Lung Fibroblast) | >400 | Selectivity towards cancer cells |
This data indicates that while this compound is less potent than chromomycin A2, it still possesses significant anticancer properties, particularly in inducing autophagy in melanoma cells .
Case Study: Antibacterial Effects
In another study focusing on its antibacterial properties, this compound was tested against a panel of gram-positive bacteria. The results indicated that it effectively inhibited the growth of several strains, showcasing its potential as an antibiotic agent .
Eigenschaften
CAS-Nummer |
86917-62-6 |
|---|---|
Molekularformel |
C58H84O26 |
Molekulargewicht |
1197.3 g/mol |
IUPAC-Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C58H84O26/c1-21(2)57(70)84-56-28(9)77-42(20-58(56,11)71)81-36-17-39(74-25(6)49(36)66)80-35-18-41(75-26(7)48(35)65)83-55-32(54(72-12)52(69)46(63)23(4)59)14-30-13-31-15-34(22(3)45(62)43(31)50(67)44(30)51(55)68)79-40-19-37(53(27(8)76-40)78-29(10)60)82-38-16-33(61)47(64)24(5)73-38/h13,15,21,23-28,32-33,35-42,46-49,53-56,59,61-67,71H,14,16-20H2,1-12H3 |
InChI-Schlüssel |
AKTAFHXHDVVUJW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
Synonyme |
demethylchromomycin A2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















